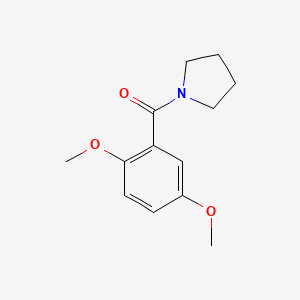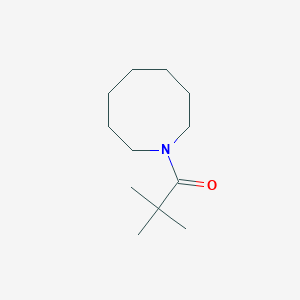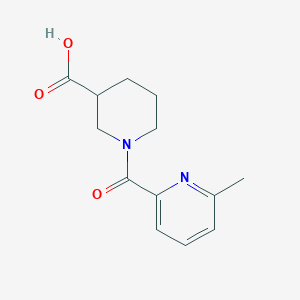![molecular formula C12H16FNO B7460461 N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7460461.png)
N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide, also known as Fencamfamine, is a psychoactive drug that belongs to the class of amphetamines. It was first synthesized in the 1960s and was initially used as a weight loss aid due to its appetite suppressant properties. Fencamfamine has also been investigated for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
科学的研究の応用
N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide has been investigated for its potential as a treatment for ADHD and narcolepsy. Studies have shown that N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide increases dopamine and norepinephrine levels in the brain, which can improve cognitive function and attention. However, further research is needed to determine the effectiveness of N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide as a treatment for these conditions.
作用機序
N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide works by increasing the release of dopamine and norepinephrine in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, which increases their concentration in the synaptic cleft. This leads to an increase in the activation of postsynaptic receptors, resulting in improved cognitive function and attention.
Biochemical and Physiological Effects
N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose from the liver, which can lead to hyperglycemia. Additionally, N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide can cause the release of stress hormones such as cortisol and adrenaline.
実験室実験の利点と制限
N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, it has been shown to have a potent effect on dopamine and norepinephrine levels in the brain, making it a useful tool for studying these neurotransmitters.
However, there are also limitations to using N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide in lab experiments. Its effects on other neurotransmitters and physiological systems can make it difficult to isolate the specific effects of dopamine and norepinephrine. Additionally, the potential for side effects such as hyperglycemia and increased heart rate must be carefully considered.
将来の方向性
There are several future directions for research on N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide. One area of interest is its potential as a treatment for ADHD and narcolepsy. Further research is needed to determine the effectiveness of N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide in these conditions and to identify any potential side effects.
Another area of interest is the development of more selective dopamine and norepinephrine reuptake inhibitors. N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide has been shown to have a potent effect on these neurotransmitters, but its effects on other systems can limit its usefulness. Developing more selective compounds could improve the specificity and safety of these drugs.
Conclusion
N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide is a psychoactive drug that has been investigated for its potential as a treatment for ADHD and narcolepsy. It works by increasing the release of dopamine and norepinephrine in the brain, leading to improved cognitive function and attention. While it has several advantages for lab experiments, its effects on other neurotransmitters and physiological systems must be carefully considered. There are several future directions for research on N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide, including its potential as a treatment for ADHD and the development of more selective dopamine and norepinephrine reuptake inhibitors.
合成法
The synthesis of N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide involves the reaction of 2-fluorobenzylmagnesium bromide with 2,2-dimethylpropionyl chloride. This reaction yields N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide as a white crystalline solid. The purity of the synthesized compound can be improved through recrystallization.
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-12(2,3)11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSGHSFJOIGDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7460386.png)

![3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B7460395.png)

![N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7460425.png)

![2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7460453.png)
![Acetamide, N-[(2-fluorophenyl)methyl]-](/img/structure/B7460457.png)
![N-[(2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7460463.png)



